molecular formula C23H22N4O3 B2756427 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile CAS No. 946377-64-6

5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile

Cat. No.: B2756427
CAS No.: 946377-64-6
M. Wt: 402.454
InChI Key: NJNQFWBESNHFMZ-UHFFFAOYSA-N
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Description

5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a methoxybenzoyl group, a piperazine ring, an oxazole ring, and a carbonitrile group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxybenzoyl chloride with piperazine to form 4-(2-methoxybenzoyl)piperazine.

    Oxazole Ring Formation: The next step involves the cyclization of the intermediate with an appropriate reagent to form the oxazole ring. This can be achieved through the reaction of the intermediate with a suitable nitrile and aldehyde under acidic or basic conditions.

    Final Coupling: The final step involves coupling the oxazole intermediate with m-tolyl isocyanide to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxybenzoyl derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has potential applications in the study of enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It can be used in assays to investigate the activity of enzymes or receptors.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as neurotransmitter receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to neurotransmitter receptors. The oxazole ring and carbonitrile group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(2-Hydroxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The unique combination of functional groups in 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile provides it with distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence its solubility and interaction with biological targets, while the m-tolyl group can affect its binding affinity and specificity.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-6-5-7-17(14-16)21-25-19(15-24)23(30-21)27-12-10-26(11-13-27)22(28)18-8-3-4-9-20(18)29-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNQFWBESNHFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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